molecular formula C12H14BNO5 B3022868 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257724-93-8

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B3022868
CAS No.: 1257724-93-8
M. Wt: 263.06
InChI Key: BIXVKIPQNJRPKQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 1257724-93-8) is a methyliminodiacetic acid (MIDA)-protected boronic ester with the molecular formula C₁₂H₁₄BNO₅ and a molecular weight of 263.05 g/mol . The 3-methoxyphenyl substituent provides electron-donating properties, enhancing stability and modulating reactivity in cross-coupling reactions. This compound is a key intermediate in Suzuki-Miyaura couplings, enabling chemoselective transformations in organic synthesis .

Properties

IUPAC Name

2-(3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-4-3-5-10(6-9)17-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXVKIPQNJRPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693629
Record name 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104636-71-6
Record name 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronates with appropriate organic precursors under controlled conditions. One common method involves the use of 3-methoxyphenylboronic acid and 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as starting materials. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce simpler boron-containing compounds.

Scientific Research Applications

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.

    Biology: The compound’s boron atom can interact with biological molecules, making it useful in studying enzyme mechanisms and as a potential drug candidate.

    Medicine: Its unique structure allows it to be explored for therapeutic applications, particularly in cancer treatment due to boron’s ability to capture neutrons.

    Industry: The compound is used in the development of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable complexes with hydroxyl and amino groups, which can inhibit enzyme activity or alter protein function. The compound’s methoxyphenyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The electronic and steric nature of substituents on the aryl/heteroaryl ring significantly influences molecular weight, solubility, and spectral characteristics. Below is a comparative analysis:

Compound (Substituent) Molecular Formula Molecular Weight (g/mol) Key Spectral/Reactivity Notes Yield (%) References
2-(3-Methoxyphenyl) (Target) C₁₂H₁₄BNO₅ 263.05 Methoxy group (electron-donating) enhances stability; ¹H NMR shows methoxy singlet at ~3.8 ppm N/A
2-(2-Hydroxyphenyl) C₁₁H₁₂BNO₅ 249.03 Hydroxyl group increases polarity; ¹H NMR δ 9.58 (s, 1H, -OH); lower yield due to solubility 11
2-(6-Methoxy-2-pyridinyl) C₁₁H₁₃BN₂O₅ 264.05 Pyridine ring introduces basicity; distinct ¹³C NMR shifts for aromatic carbons N/A
2-(3-Bromo-1-benzothiophen-2-yl) C₁₂H₁₀BBrNO₄S 339.00 Bromine enhances reactivity in cross-coupling; benzothiophene adds steric bulk N/A
2-(3-Ethoxyphenyl) C₁₂H₁₄BNO₅ 263.05 Ethoxy group increases steric hindrance; HRMS [M+H]⁺: 282.0943 67
2-(4-Fluorophenyl) C₁₁H₁₁BFNO₄ 251.02 Fluorine (electron-withdrawing) stabilizes boronate; SMILES: B1(OC(=O)CN...)C2=CC=C(C=C2)F N/A
2-(3-Chlorophenyl) C₁₁H₁₁BClNO₄ 267.47 Chlorine improves oxidative stability; Precautionary statements for toxicity (H302, etc.) N/A
2-Phenyl (Unsubstituted) C₁₁H₁₂BNO₄ 233.03 Simpler structure; lower molecular weight; higher solubility in nonpolar solvents N/A

Biological Activity

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, with the CAS number 1257724-93-8, is a synthetic compound that has garnered interest for its potential biological activities. This article aims to compile and analyze the biological activity of this compound based on recent studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BNO5C_{12}H_{14}BNO_5 with a molecular weight of 263.05 g/mol. The compound features a dioxazaborocane core which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its antibacterial and antifungal properties. Here are some key findings:

Antibacterial Activity

Recent studies have indicated that derivatives of dioxazaborocanes exhibit significant antibacterial properties against various strains of bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds in the series have been reported in the range of 2.95 to 7.14 µg/mL against resistant strains such as MRSA and VRE .
  • Biofilm Inhibition : Compounds similar to this compound demonstrated biofilm inhibitory concentrations (BICs) as low as 2.22 µg/mL against MRSA .

Antifungal Activity

The compound also shows promise in antifungal applications:

  • C. albicans Activity : Some derivatives have demonstrated antifungal activity against Candida albicans with effective concentrations ranging from 6.25 to 12.5 µM .

Case Studies

Several case studies have highlighted the effectiveness of dioxazaborocanes:

  • Study on Antibacterial Efficacy : A study evaluated various dioxazaborocane derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had better antibacterial activity than standard antibiotics like levofloxacin and vancomycin .
  • In Vivo Studies : In experimental models involving carrageenan-induced lung injury, compounds similar to this compound exhibited significant anti-inflammatory effects by reducing neutrophil infiltration and prostaglandin E(2) production .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)BIC (µg/mL)Reference
Compound AAntibacterial3.62 - 7.148.23
Compound BAntifungal6.25 - 12.5N/A
Compound CAnti-inflammatoryN/AN/A

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed that the boron atom plays a crucial role in its interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

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